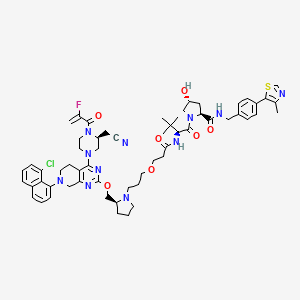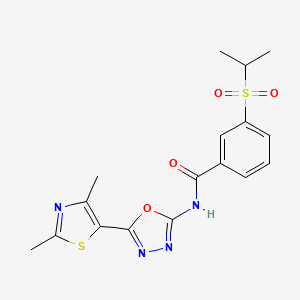
LC-2
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of the compound LC-2, also known as PROTAC KRASG12C Degrader-LC-2, is the KRAS G12C protein . KRAS is a small, membrane-bound GTPase that relays signals from receptor tyrosine kinases (RTKs), promoting cell proliferation, differentiation, or survival . The KRAS G12C mutation is highly prevalent in lung adenocarcinoma (LUAD) and other cancers .
Mode of Action
This compound operates by covalently binding to the KRAS G12C protein with a MRTX849 warhead and recruiting the E3 ligase VHL . This recruitment leads to the formation of a ternary complex, which induces the ubiquitination and subsequent degradation of the KRAS G12C protein .
Biochemical Pathways
The degradation of KRAS G12C by this compound leads to the suppression of the MAPK signaling pathway . This pathway is critical for cell proliferation and survival, and its suppression can inhibit the growth of cancer cells .
Pharmacokinetics
It’s known that this compound induces degradation of endogenous krasg12c at concentrations as low as 25 μM with a Dmax of ∼80% and a DC50 of 059 ± 020 μM in NCI-H2030 cells
Result of Action
The result of this compound’s action is the rapid and sustained degradation of KRAS G12C , leading to the suppression of MAPK signaling in both homozygous and heterozygous KRAS G12C cell lines . This can potentially inhibit the growth of cancer cells harboring the KRAS G12C mutation.
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of the E3 ligase VHL is necessary for this compound to induce degradation of KRAS G12C . Moreover, the effectiveness of this compound may be influenced by the mutational status of the KRAS gene in the cancer cells
Biochemische Analyse
Biochemical Properties
LC-2 covalently binds KRASG12C with a MRTX849 warhead and recruits the E3 ligase VHL . This binding and recruitment induce rapid and sustained KRASG12C degradation, leading to suppression of MAPK signaling in both homozygous and heterozygous KRASG12C cell lines . The degradation of KRASG12C by this compound occurs via a bona fide PROTAC mechanism .
Cellular Effects
This compound has been shown to induce degradation of endogenous KRASG12C in multiple KRAS mutant cancer cell lines, including NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, and NCI-H358 cells . The degradation of KRASG12C by this compound leads to the suppression of MAPK signaling, a key pathway in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves the covalent binding of the compound to KRASG12C with a MRTX849 warhead . This binding allows this compound to recruit the E3 ligase VHL, which then induces the rapid and sustained degradation of KRASG12C . This degradation process suppresses MAPK signaling in both homozygous and heterozygous KRASG12C cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce maximal degradation of endogenous KRASG12C at concentrations as low as 2.5 μM . This degradation is rapid, occurring within 24 hours, and is sustained up to 72 hours .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given that this compound targets KRASG12C, it is likely involved in pathways related to cell proliferation and survival, particularly those involving MAPK signaling .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given that this compound targets KRASG12C, a membrane-bound GTPase, it is likely that this compound localizes to the cell membrane where KRASG12C is located
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LC-2 involves multiple steps, starting with the preparation of the MRTX849 warhead, which is then linked to a ligand for the E3 ligase von Hippel-Lindau. The final product is obtained through a series of coupling reactions and purification steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The process would include rigorous quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: LC-2 primarily undergoes covalent binding reactions with the KRAS G12C protein. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as organic solvents (e.g., dimethyl sulfoxide), catalysts, and ligands for the E3 ligase von Hippel-Lindau. The reactions are carried out under controlled temperatures and inert atmospheres to prevent degradation of the product .
Major Products Formed: The major product formed from the reaction of this compound with KRAS G12C is the degraded KRAS G12C protein, which leads to the suppression of the MAPK signaling pathway .
Wissenschaftliche Forschungsanwendungen
LC-2 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying PROTAC technology and targeted protein degradation. In biology, it is used to investigate the role of KRAS G12C in cellular signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for cancers driven by KRAS G12C mutations. In industry, it has applications in drug discovery and development, particularly in the design of new PROTACs for various targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- ARS-1620
- Salirasib
- Adagrasib (MRTX849)
- ARS-853
- BI-3406
- MRTX1133
Uniqueness of LC-2: this compound is unique among these compounds due to its PROTAC-based mechanism of action, which involves targeted protein degradation rather than simple inhibition. This allows for more sustained suppression of the KRAS G12C protein and potentially greater therapeutic efficacy .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)/t42-,43-,44+,49-,53+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGQZLKPUVGCBQ-HLMPTVQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)C(=C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H71ClFN11O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is LC-2, and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule classified as a PROTAC (Proteolysis Targeting Chimera). [] It functions by inducing the degradation of the KRASG12C protein, a mutated form of the KRAS protein commonly found in various cancers. [] this compound achieves this by simultaneously binding to KRASG12C and an E3 ubiquitin ligase, VHL. [] This interaction brings the target protein and the ligase into close proximity, leading to the ubiquitination and subsequent degradation of KRASG12C by the proteasome. []
Q2: What are the downstream effects of KRASG12C degradation by this compound?
A2: KRASG12C degradation by this compound leads to the suppression of the MAPK signaling pathway. [] This pathway is often dysregulated in cancer cells, contributing to uncontrolled cell growth and proliferation. By inhibiting MAPK signaling, this compound aims to disrupt these oncogenic processes. []
Q3: Does this compound affect KRAS wild-type?
A4: this compound specifically targets the KRASG12C mutant and has shown selectivity over the wild-type KRAS protein. [] This selectivity is crucial for minimizing potential off-target effects on normal cells.
Q4: What is the molecular formula and weight of this compound?
A4: Due to the complexity of the this compound molecule, its full structural formula and precise molecular weight are not readily available in the provided research excerpts. Further investigation into its chemical structure and properties would be required to determine these details.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research abstracts do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound. Obtaining such data would be essential for a comprehensive structural characterization of the compound.
Q6: What is the efficacy of this compound in preclinical models of KRASG12C-driven cancers?
A7: Studies have demonstrated that this compound effectively degrades KRASG12C in both homozygous and heterozygous KRASG12C cell lines, resulting in the suppression of MAPK signaling. [] This suggests that this compound holds promise as a potential therapeutic agent for KRASG12C-driven cancers.
Q7: What cell lines have been used to study this compound's efficacy?
A8: While the specific cell lines used in this compound research are not explicitly named in the provided abstracts, the studies mention the use of both homozygous and heterozygous KRASG12C cell lines. [] Researchers often employ well-established cancer cell lines harboring the KRASG12C mutation, such as NCI-H358, NCI-H23, and MIA PaCa-2, to investigate the efficacy of novel therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B3002260.png)


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)

![6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3002270.png)


![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)

![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)
